

VcMMAE-d8 Certificate of Analysis: A Technical Guide

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Compound of Interest			
Compound Name:	VcMMAE-d8		
Cat. No.:	B12382707	Get Quote	

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for **VcMMAE-d8**, a critical reagent in the development of Antibody-Drug Conjugates (ADCs).

VcMMAE-d8 is the deuterated isotope of VcMMAE, a drug-linker conjugate composed of the potent anti-mitotic agent Monomethyl Auristatin E (MMAE) and a cathepsin-B cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PAB).[1][2] Due to its isotopic labeling, **VcMMAE-d8** serves as an ideal internal standard for the quantitative analysis of VcMMAE and its payload, MMAE, in various biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][3][4]

Product Information

A typical Certificate of Analysis for **VcMMAE-d8** will begin with fundamental product identification details. This section ensures traceability and proper handling of the material.



Parameter	Description	
Product Name	VcMMAE-d8	
Synonyms	MC-Val-Cit-PAB-MMAE-d8; mc-vc-PAB-MMAE-d8	
Chemical Formula	C68H97D8N11O15	
Molecular Weight	1324.7 g/mol (approximate, may vary slightly with deuteration pattern)	
CAS Number	Not typically assigned for deuterated isotopes, the non-deuterated VcMMAE is 646502-53-6[5] [6]	
Storage	Typically stored at -20°C for long-term stability[5]	
Appearance	A white to off-white solid	
Solubility	Soluble in DMSO	

Analytical Data

The core of the CoA provides quantitative data on the purity, identity, and quality of the **VcMMAE-d8** lot. This data is crucial for ensuring the accuracy and reproducibility of experiments where it is used as an internal standard.

Purity

Purity is a critical parameter, as impurities can interfere with analytical assays. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of **VcMMAE-d8**.



Test	Method	Specification	Result
Purity by HPLC	Reverse-Phase HPLC with UV detection (e.g., at 214 nm and 254 nm)	≥95%	98.7%

Identity

Confirmation of the chemical structure and mass is essential. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Test	Method	Specification	Result
Mass Spectrometry	Electrospray lonization Time-of- Flight (ESI-TOF) or Quadrupole	Conforms to the expected mass [M+H]+	Conforms
1H NMR	500 MHz in DMSO-d6	Conforms to the expected chemical shifts and integration	Conforms
2H NMR	76 MHz in DMSO	Conforms to the expected deuteration pattern	Conforms

Impurities

This section details the levels of any detected impurities, such as residual solvents from the synthesis process or related substances.



Test	Method	Specification	Result
Residual Solvents	Gas Chromatography- Mass Spectrometry (GC-MS)	≤0.5%	<0.1%
Related Substances	HPLC or LC-MS	Report individual impurities	Impurity A: 0.2%, Impurity B: 0.1%

Experimental Protocols

Detailed methodologies are provided to allow other laboratories to replicate the quality control testing and to understand the conditions under which the product was certified.

High-Performance Liquid Chromatography (HPLC) for Purity

- System: Agilent 1260 Infinity II or equivalent
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μm)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient: A time-dependent linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 40°C
- Detection: UV at 214 nm and 254 nm
- Injection Volume: 10 μL
- Sample Preparation: The VcMMAE-d8 sample is dissolved in DMSO to a final concentration of 1 mg/mL.



Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity

- · LC System: Waters ACQUITY UPLC I-Class or equivalent
- MS System: Waters Xevo G2-XS QTof or equivalent
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μm)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient: A rapid linear gradient from 2% to 98% Mobile Phase B over 5 minutes.
- Flow Rate: 0.5 mL/min
- Column Temperature: 50°C
- · Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Range: m/z 100-2000
- Sample Preparation: The sample is diluted to approximately 10 μ g/mL in a 50:50 mixture of Mobile Phase A and B.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure

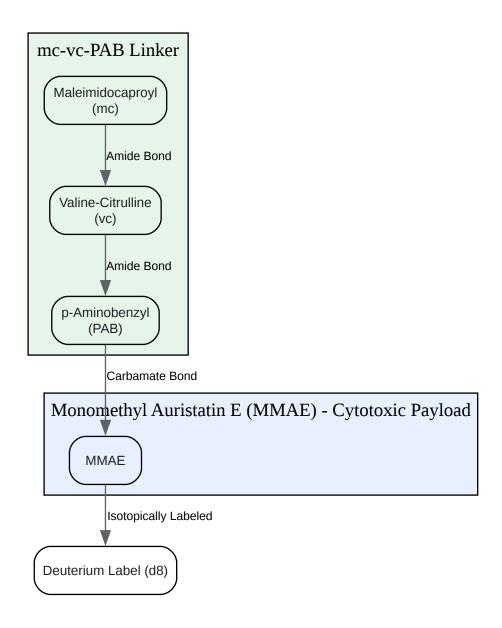
- Instrument: Bruker Avance III 500 MHz or equivalent
- Solvent: DMSO-d6
- Temperature: 25°C
- 1H NMR: 16 scans, 1-second relaxation delay
- 2H NMR: 256 scans, 1-second relaxation delay



Sample Preparation: Approximately 5 mg of VcMMAE-d8 is dissolved in 0.7 mL of DMSO-d6.

Visualizations

Diagrams are provided to illustrate key concepts related to **VcMMAE-d8**, its use, and its mechanism of action.



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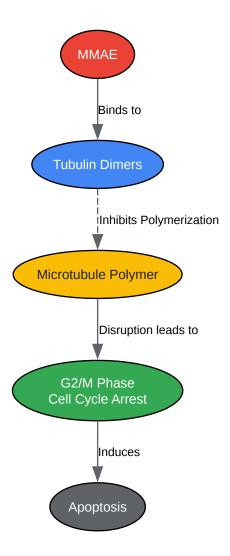
Caption: Structure of VcMMAE-d8.





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Caption: Workflow for MMAE quantification.



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Caption: MMAE mechanism of action.



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